Octadeca-11,13-dien-1-ol
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Overview
Description
Octadeca-11,13-dien-1-ol: is a long-chain fatty alcohol with the molecular formula C18H34O . It is characterized by the presence of two double bonds located at the 11th and 13th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dien-1-ol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method includes the hydroformylation of alkenes followed by reduction to yield the desired dienol. The reaction conditions often require the presence of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroformylation processes, where the reaction is carried out in reactors designed to handle high pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Octadeca-11,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be hydrogenated to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: Formation of octadeca-11,13-dienal.
Reduction: Formation of octadecan-1-ol.
Substitution: Formation of octadeca-11,13-dienyl halides.
Scientific Research Applications
Chemistry: Octadeca-11,13-dien-1-ol is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function due to its long hydrophobic chain .
Medicine: Research has shown potential anticancer properties of this compound, particularly in its interaction with cancer biomarkers through molecular docking studies .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of Octadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to interact with the hsp90 protein, altering its function and potentially inhibiting cancer cell growth . The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
- Octadeca-3,13-dien-1-ol
- Octadeca-9,12-dien-1-ol
- Octadeca-2,13-dien-1-ol
Uniqueness: Octadeca-11,13-dien-1-ol is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This positioning can influence its reactivity and interaction with biological molecules, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
96348-50-4 |
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Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,19H,2-4,9-18H2,1H3 |
InChI Key |
ZNXJYKXGWZIMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCCO |
Origin of Product |
United States |
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